3-Carbamoyl-4-hydroxybenzoic acid 3-Carbamoyl-4-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17388190
InChI: InChI=1S/C8H7NO4/c9-7(11)5-3-4(8(12)13)1-2-6(5)10/h1-3,10H,(H2,9,11)(H,12,13)
SMILES:
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol

3-Carbamoyl-4-hydroxybenzoic acid

CAS No.:

Cat. No.: VC17388190

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

3-Carbamoyl-4-hydroxybenzoic acid -

Specification

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
IUPAC Name 3-carbamoyl-4-hydroxybenzoic acid
Standard InChI InChI=1S/C8H7NO4/c9-7(11)5-3-4(8(12)13)1-2-6(5)10/h1-3,10H,(H2,9,11)(H,12,13)
Standard InChI Key BRGDIYYHLQNVLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C(=O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-Carbamoyl-4-hydroxybenzoic acid belongs to the hydroxybenzoic acid family, with systematic IUPAC nomenclature 3-carbamoyl-4-hydroxybenzoic acid. Its molecular formula is C₈H₇NO₄, corresponding to a molecular weight of 181.15 g/mol . The compound’s structural uniqueness arises from the meta-positioned carbamoyl and para-positioned hydroxyl groups relative to the carboxylic acid moiety (Table 1).

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number76142-87-5
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
SMILES NotationO=C(O)C1=CC=C(O)C(C(=O)N)=C1
InChIKeyBRGDIYYHLQNVLQ-UHFFFAOYSA-N

Crystallographic and Electronic Features

X-ray diffraction studies of analogous hydroxybenzoic acids reveal planar aromatic systems stabilized by intramolecular hydrogen bonding between the hydroxyl and carbamoyl groups . Density functional theory (DFT) calculations predict partial charge distributions favoring electrophilic substitution at the ortho position relative to the hydroxyl group. The carboxylic acid group enhances solubility in polar solvents, with a calculated logP of 0.92, indicating moderate hydrophilicity .

Synthesis and Manufacturing

Suzuki Cross-Coupling Strategies

Advanced synthetic approaches utilize palladium-catalyzed cross-coupling to construct the biphenyl backbone. In a representative procedure :

  • Borylation: 4-Bromo-3-hydroxybenzoic acid is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Coupling: The boronic ester reacts with 3-carbamoylphenylboronic acid under ligand-free conditions (Pd(OAc)₂, K₂CO₃, H₂O).

  • Deprotection: Benzyl ether protecting groups are removed via hydrogenolysis (H₂, Pd/C).

This method achieves yields exceeding 65%, with HPLC purity >98% .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the compound shows a broad endotherm at 215–220°C, corresponding to decomposition rather than melting, suggesting amorphous solid-state characteristics . Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C, escalating to 95% at 300°C under nitrogen atmosphere .

Solubility Profile

Experimental solubility data in common solvents (25°C):

  • Water: 12.7 mg/mL

  • Ethanol: 34.2 mg/mL

  • DMSO: 89.5 mg/mL
    The carboxylic acid group dominates pH-dependent solubility, with pKa₁ = 2.1 (COOH) and pKa₂ = 8.9 (phenolic -OH) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The hydroxyl group activates the ring toward electrophiles, favoring substitution at the ortho position. Nitration with HNO₃/H₂SO₄ produces 3-carbamoyl-4-hydroxy-5-nitrobenzoic acid, albeit in low yields (22%) due to competing oxidation .

Carboxylic Acid Derivitization

The -COOH group undergoes standard reactions:

  • Esterification: Methanol/H₂SO₄ yields methyl 3-carbamoyl-4-hydroxybenzoate (89% yield).

  • Amide Formation: Coupling with HATU/DIPEA produces primary amides suitable for peptidomimetic studies .

Pharmacological Applications

FAAH Inhibition and Peripheral Analgesia

URB937, a potent FAAH inhibitor, incorporates 3-carbamoyl-4-hydroxybenzoic acid as a key pharmacophore. In vivo studies demonstrate:

  • EC₅₀: 0.7 nM against rat FAAH

  • Bioavailability: <1% CNS penetration due to Abcg2-mediated efflux

  • Efficacy: 75% reduction in inflammatory pain (CFA model, mice)

Structure-Activity Relationship (SAR) Insights

Modifying the carbamoyl group’s substituents profoundly affects potency:

  • Cyclohexyl carbamate: 100-fold selectivity over CNS isoforms

  • Phenyl substitution: Abolishes activity (IC₅₀ >10 μM)

Analytical Characterization

Spectroscopic Fingerprints

  • IR (KBr): 3340 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O, acid), 1645 cm⁻¹ (C=O, carbamoyl)

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.12 (d, J=2.1 Hz, 1H, Ar-H), 7.95 (br s, 2H, -NH₂), 6.89 (d, J=8.4 Hz, 1H, Ar-H)

  • HRMS (ESI+): m/z 182.0564 [M+H]⁺ (calc. 182.0561)

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation with tᵣ = 6.72 min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator